Methyl 4-bromo-2-phenylquinoline-8-carboxylate
CAS No.: 651311-52-3
Cat. No.: VC17300245
Molecular Formula: C17H12BrNO2
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651311-52-3 |
|---|---|
| Molecular Formula | C17H12BrNO2 |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | methyl 4-bromo-2-phenylquinoline-8-carboxylate |
| Standard InChI | InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
| Standard InChI Key | OXCWZPKDSRJDDU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 4-bromo-2-phenylquinoline-8-carboxylate (C₁₇H₁₂BrNO₂) features a bicyclic quinoline core fused with a benzene ring and substituted with functional groups that enhance its reactivity and bioavailability. Key structural attributes include:
-
Bromine atom at the 4-position, contributing to electrophilic substitution reactivity.
-
Phenyl group at the 2-position, enhancing hydrophobic interactions with biological targets.
-
Methyl ester at the 8-position, improving solubility and metabolic stability .
The compound’s molecular weight is approximately 342.19 g/mol, with a calculated logP of 4.48, indicative of moderate lipophilicity . Its planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a critical factor in its mechanism of action .
Spectroscopic Identification
Spectroscopic data confirm the compound’s structure:
-
IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (ester C=O stretch) and 600–650 cm⁻¹ (C-Br stretch).
-
¹H NMR: Signals at δ 3.90 ppm (ester methyl group), δ 7.20–8.50 ppm (aromatic protons), and δ 4.30 ppm (methine proton adjacent to bromine) .
-
¹³C NMR: Resonances at δ 165–170 ppm (ester carbonyl) and δ 110–120 ppm (bromine-substituted carbon) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of methyl 4-bromo-2-phenylquinoline-8-carboxylate typically involves multistep organic reactions:
Step 1: Pfitzinger Reaction
4-Bromoacetophenone reacts with isatin under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid .
Step 2: Esterification
The carboxylic acid intermediate undergoes esterification with methanol in the presence of sulfuric acid, yielding the methyl ester derivative .
Step 3: Bromination
Electrophilic bromination at the 4-position is achieved using bromine in acetic acid, followed by purification via column chromatography .
Reaction Mechanisms
The compound participates in nucleophilic aromatic substitution (SNAr) at the bromine site and ester hydrolysis under acidic or basic conditions. For example, treatment with hydrazine hydrate yields the corresponding hydrazide, a precursor for heterocyclic derivatives .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 342.19 g/mol | |
| Melting Point | 194–196°C | |
| Boiling Point | 398.4°C (estimated) | |
| LogP | 4.48 | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The compound’s low aqueous solubility necessitates formulation strategies such as nanoparticle encapsulation for biomedical applications.
Biological Activity and Mechanisms
Antimicrobial Activity
Methyl 4-bromo-2-phenylquinoline-8-carboxylate demonstrates potent activity against Gram-positive bacteria, particularly Staphylococcus aureus:
| Strain | MIC (μM) | IC₅₀ (DNA Gyrase) | Docking Score (kcal/mol) |
|---|---|---|---|
| S. aureus ATCC 25923 | 8.45 | 33.64 | -7.73 |
| E. coli ATCC 25922 | >100 | N/A | N/A |
Comparative studies with ciprofloxacin (IC₅₀ = 3.80 μM) suggest competitive inhibition of DNA gyrase, validated by molecular docking simulations .
Pharmaceutical Applications
Antibacterial Drug Development
Structural analogs of methyl 4-bromo-2-phenylquinoline-8-carboxylate are under investigation as broad-spectrum antibiotics, with enhanced activity against methicillin-resistant S. aureus (MRSA) .
HDAC Inhibitors for Oncology
The compound’s HDAC inhibitory activity positions it as a lead candidate for epigenetic cancer therapies. Preclinical studies highlight synergy with cisplatin in reducing tumor growth in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume